molecular formula C23H26F3N3O3 B2736090 1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-(4-(trifluoromethoxy)phenyl)piperidine-4-carboxamide CAS No. 941990-12-1

1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-(4-(trifluoromethoxy)phenyl)piperidine-4-carboxamide

Cat. No.: B2736090
CAS No.: 941990-12-1
M. Wt: 449.474
InChI Key: QRTGTEBSNDQYBK-UHFFFAOYSA-N
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Description

This compound features a piperidine-4-carboxamide core substituted with a 2,4-dimethylphenyl group via an amide linkage and a 4-(trifluoromethoxy)phenyl group at the N-position. The 2,4-dimethylphenyl moiety enhances lipophilicity, while the trifluoromethoxy group contributes to electron-withdrawing effects and metabolic stability. Its synthesis likely involves amide coupling, as seen in analogous compounds (e.g., ).

Properties

IUPAC Name

1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26F3N3O3/c1-15-3-8-20(16(2)13-15)28-21(30)14-29-11-9-17(10-12-29)22(31)27-18-4-6-19(7-5-18)32-23(24,25)26/h3-8,13,17H,9-12,14H2,1-2H3,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTGTEBSNDQYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-(4-(trifluoromethoxy)phenyl)piperidine-4-carboxamide is a complex organic compound with potential pharmacological applications. Its unique molecular structure suggests a range of biological activities, particularly in the fields of neuroprotection and enzyme inhibition. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C24H30F3N3O3C_{24}H_{30}F_{3}N_{3}O_{3} and a molecular weight of approximately 446.54 g/mol. The structural formula includes a piperidine ring, which is significant for its biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Neuroprotective Effects : Studies have shown that related compounds exhibit neuroprotective properties by inhibiting neuroinflammation and oxidative stress, potentially through the modulation of signaling pathways such as NF-κB .
  • Enzyme Inhibition : The compound may act as an inhibitor of acetylcholinesterase (AChE), which is critical in the treatment of Alzheimer's disease. Inhibition constants (IC50 values) for similar compounds have been reported in the low micromolar range, suggesting significant activity .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of related compounds:

Activity IC50 (µM) Reference
AChE Inhibition0.23
Neuroprotection (SH-SY5Y)3.08
Anti-inflammatory Activity2.91
Cytotoxicity (HCT-116)1.184 - 9.379

Case Studies

  • Neuroprotective Study : A study involving scopolamine-induced Alzheimer's mice demonstrated that administration of the compound led to significant improvements in learning and memory impairments. The mechanism was attributed to the inhibition of Aβ aggregation and reduction in reactive oxygen species (ROS) generation .
  • Cytotoxicity Assessment : Compounds structurally similar to the target compound were tested against HCT-116 colorectal cancer cells, revealing notable cytotoxic activities with IC50 values indicating effective cell growth inhibition compared to standard treatments like cabozantinib .

Comparison with Similar Compounds

Structural Variations and Key Features

The table below highlights structural analogs and their differences:

Compound Name Key Structural Features Therapeutic Target/Activity (Inferred)
Target Compound - Piperidine-4-carboxamide core
- 2,4-Dimethylphenyl amide
- 4-Trifluoromethoxy phenyl
Potential antiviral/anti-inflammatory
1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid hydrochloride (CAS 1351630-57-3) - Carboxylic acid hydrochloride instead of carboxamide
- Same 2,4-dimethylphenyl group
Unclear (likely prodrug or intermediate)
N-(2,4-Dimethylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide (CAS 1775453-84-3) - Trifluoromethylpyrimidine substituent
- Lacks trifluoromethoxy phenyl
Enzyme inhibition (e.g., kinases or proteases)
N-(3-(Trifluoromethoxy)phenyl)-1-(4-(2,4,4-trimethylpentan-2-yl)phenyl)piperidine-4-carboxamide (50) - Bulky 2,4,4-trimethylpentylphenyl group
- Retains trifluoromethoxy phenyl
Tumor microenvironment modulation
(R)-N-Benzyl-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide (2a) - Naphthalene substituent
- Benzyl group
CNS-targeted therapies (e.g., neuroinflammation)
1-(1-(4-Chlorobenzyl)-1H-indole-2-carbonyl)-N-(2-(pyridin-4-yl)ethyl)piperidine-4-carboxamide (27g) - Indole-2-carboxamide core
- Pyridin-4-yl ethyl group
Antitumor/anti-angiogenic activity

Functional Group Impact on Pharmacokinetics

  • Pyrimidine Ring (CAS 1775453-84-3) : Introduces hydrogen-bonding capabilities, likely improving selectivity for enzymes with polar active sites.
  • Naphthalene Group (2a) : Increases lipophilicity, favoring blood-brain barrier penetration for CNS applications.
  • Indole-2-carboxamide (27g) : May intercalate into DNA or inhibit kinase activity, relevant in oncology.

Q & A

Q. Advanced Structure-Activity Relationship (SAR)

  • Analog Synthesis : Replace the 4-(trifluoromethoxy)phenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess receptor binding changes.
  • Assays : Use in vitro kinase inhibition assays (e.g., EGFR or PI3K) and compare IC50_{50} values. Evidence from similar compounds shows that bulkier substituents reduce solubility but enhance target affinity .
  • Computational Modeling : Perform docking studies with AutoDock Vina to predict steric/electronic effects of modifications .

How to resolve discrepancies between in vitro enzyme inhibition data and in vivo efficacy?

Advanced Data Contradiction Analysis
Discrepancies often arise from poor bioavailability or metabolic instability. Methodological approaches include:

  • Pharmacokinetic Profiling : Measure plasma half-life (t1/2_{1/2}) and AUC via LC-MS/MS in rodent models.
  • Metabolite Identification : Use high-resolution MS to detect oxidative metabolites (e.g., hydroxylation at the piperidine ring) that may reduce activity .
  • Formulation Optimization : Test solubility enhancers (e.g., cyclodextrins) or prodrug strategies to improve in vivo exposure .

What computational strategies predict binding affinity to kinases or GPCRs?

Q. Advanced Molecular Modeling

  • Molecular Docking : Use Schrödinger Suite or MOE to simulate binding poses in ATP-binding pockets (e.g., EGFR). Prioritize compounds with hydrogen bonds to hinge regions (e.g., Met793 in EGFR) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Focus on RMSD values <2.0 Å for viable candidates .
  • Free Energy Calculations : Apply MM-GBSA to rank binding energies, with ΔG ≤ -40 kcal/mol indicating high affinity .

How to design stability studies under varying pH and temperature?

Q. Basic Experimental Design

  • Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 40°C for 24 hours.
  • Analytical Monitoring : Use HPLC to quantify degradation products. Stability criteria: ≤5% degradation under physiological pH (7.4) at 25°C .
  • Lyophilization : Assess stability in lyophilized form stored at -20°C for long-term preservation.

What analytical techniques confirm structural integrity post-synthesis?

Q. Basic Characterization

  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry (if chiral centers exist).
  • FT-IR : Validate carboxamide C=O stretches (~1650 cm1^{-1}) and N-H bends (~1550 cm1^{-1}) .
  • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .

How to optimize solubility for preclinical testing without altering the pharmacophore?

Q. Advanced Formulation Strategies

  • Co-Solvents : Use PEG-400 or Captisol® in aqueous buffers (pH 6.8) to enhance solubility.
  • Salt Formation : Prepare hydrochloride salts via reaction with HCl gas in diethyl ether.
  • Nanoformulations : Encapsulate in PLGA nanoparticles (size <200 nm) to improve bioavailability .

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